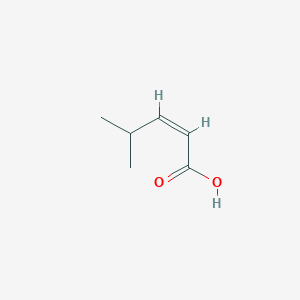

(Z)-4-Methylpent-2-enoic acid

Übersicht

Beschreibung

(Z)-4-Methylpent-2-enoic acid is an organic compound belonging to the class of unsaturated carboxylic acids It is characterized by the presence of a double bond in the carbon chain, specifically in the Z-configuration, which means the substituents on either side of the double bond are on the same side

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Methylpent-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxypropionaldehyde with a specific Wittig reagent under hydroxyl protection to produce the desired alkene with the Z-configuration . The reaction conditions typically include the use of a base such as sodium hydride and solvents like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: (Z)-4-Methylpent-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated carboxylic acids.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alcohols in the presence of acid catalysts for esterification, or amines for amidation.

Major Products:

Oxidation: Formation of 4-methyl-2-pentanone.

Reduction: Formation of 4-methylpentanoic acid.

Substitution: Formation of esters like methyl 4-methyl-2-pentenoate or amides like 4-methyl-2-pentenoamide.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

1. Asymmetric Synthesis:

(Z)-4-Methylpent-2-enoic acid is utilized in asymmetric synthesis reactions, particularly in the aza-Michael addition process. This reaction involves the addition of nitrogen nucleophiles to α,β-unsaturated carboxylic acids, leading to the formation of β-amino acids. The use of this compound has been shown to yield products with high enantiomeric excess (ee), making it valuable for synthesizing chiral compounds .

Table 1: Aza-Michael Addition Results Using this compound

| Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| BnONH₂ | 2a | 83 | 90 |

| CbzNHNH₂ | 8 | 48 | - |

Pharmaceutical Applications

2. Drug Development:

The compound has been explored for its potential in drug development. Its derivatives have shown promise as inhibitors in various biological pathways. For instance, studies indicate that derivatives of this compound can act as histone demethylase inhibitors, which are crucial in cancer therapy and epigenetic regulation .

3. Biological Activity:

Research has demonstrated that this compound and its derivatives exhibit significant biological activity against certain cancer cell lines, highlighting their potential as therapeutic agents .

Material Science

4. Polymer Chemistry:

In material science, this compound is used as a precursor for the synthesis of various polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing the properties of the resulting materials for applications such as coatings and adhesives .

Case Studies

Case Study 1: Aza-Michael Addition

A study conducted by Takemoto et al. demonstrated the effectiveness of using this compound in aza-Michael addition reactions under dual catalytic conditions. The results showed high yields and enantiomeric excesses, confirming its utility in synthesizing complex amino acids .

Case Study 2: Histone Demethylase Inhibition

In a recent investigation into histone demethylase inhibitors, derivatives of this compound were synthesized and tested for their ability to inhibit specific enzymes involved in epigenetic regulation. The findings indicated promising results for further development in cancer therapeutics .

Wirkmechanismus

The mechanism of action of (Z)-4-Methylpent-2-enoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

- 2-Pentenoic acid

- 3-Pentenoic acid

- 4-Pentenoic acid

Comparison: (Z)-4-Methylpent-2-enoic acid is unique due to its specific Z-configuration and the presence of a methyl group at the fourth carbon. This structural uniqueness can influence its reactivity and the types of reactions it undergoes compared to other pentenoic acids. For example, the presence of the methyl group can provide steric hindrance, affecting the compound’s interaction with reagents and catalysts.

Eigenschaften

CAS-Nummer |

1775-44-6 |

|---|---|

Molekularformel |

C6H10O2 |

Molekulargewicht |

114.14 g/mol |

IUPAC-Name |

(Z)-4-methylpent-2-enoic acid |

InChI |

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3- |

InChI-Schlüssel |

QAOXMQCWUWZZNC-ARJAWSKDSA-N |

SMILES |

CC(C)C=CC(=O)O |

Isomerische SMILES |

CC(C)/C=C\C(=O)O |

Kanonische SMILES |

CC(C)C=CC(=O)O |

Dichte |

0.950-0.960 |

melting_point |

35 °C 35°C |

Key on ui other cas no. |

10321-71-8 |

Physikalische Beschreibung |

Solid Colourless liquid; Fatty fruity aroma |

Piktogramme |

Corrosive |

Löslichkeit |

Slightly soluble in water Soluble (in ethanol) |

Synonyme |

4-METHYLPENT-2-ENOIC ACID |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.